molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide

Cat. No.: B2690185
CAS No.: 320421-89-4
M. Wt: 376.339
InChI Key: VBOLPZQEPKDPOJ-UHFFFAOYSA-N
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Description

Historical Development of Quinazoline-Benzohydrazide Hybrid Compounds

The quinazoline scaffold, first synthesized by Griess in 1869 via the reaction of anthranilic acid with cyanogens, laid the foundation for heterocyclic chemistry innovations. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline demonstrated the structural versatility of this bicyclic system, though practical applications remained limited until Gabriel’s 1903 synthesis of unsubstituted quinazoline. The integration of benzohydrazide motifs emerged much later, driven by the need to enhance pharmacokinetic properties. For instance, the condensation of quinazolin-4(3H)-ones with hydrazine derivatives in the late 20th century enabled the systematic exploration of N-alkylated benzohydrazide hybrids. A pivotal advancement occurred with the introduction of trifluoromethyl groups at the quinazoline C2 position, as seen in 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide, which improved metabolic stability and target affinity.

Table 1: Key Milestones in Quinazoline-Benzohydrazide Hybrid Development

Year Development Significance
1869 Griess synthesizes first quinazoline derivative Established core bicyclic structure
1903 Gabriel’s quinazoline synthesis Enabled scalable production
2014 Hydrazide functionalization of quinazolinones Introduced modular derivatization
2022 Trifluoromethyl-enhanced hybrids Improved drug-like properties

Significance in Medicinal Chemistry Research

Quinazoline-benzohydrazide hybrids occupy a critical niche due to their dual pharmacophoric action. The quinazoline nucleus provides a planar aromatic system for intercalation with biological targets, while the benzohydrazide moiety introduces hydrogen-bonding capabilities essential for enzyme inhibition. For example, hybrids like this compound exhibit:

  • Antimicrobial activity : Demonstrated 4–64 μg/mL MIC against methicillin-resistant Staphylococcus aureus (MRSA).
  • Enzyme inhibition : IC~50~ values in the nanomolar range for dipeptidyl peptidase-IV (DPP-4), relevant to diabetes management.
  • Structural tunability : The methoxy group at C4 enhances solubility, while the trifluoromethyl group at C2 increases lipophilicity for blood-brain barrier penetration.

Academic and Industrial Research Landscape

Recent studies emphasize combinatorial approaches to optimize this hybrid scaffold:

  • Academic focus :
    • Microwave-assisted synthesis of hydrazone-linked variants reduced reaction times by 70% compared to conventional methods.
    • Molecular docking studies against Plasmodium falciparum dihydrofolate reductase (PfDHFR) revealed binding energies of −8.2 kcal/mol for trifluoromethyl-containing analogs.
  • Industrial applications :
    • Patent analyses (2018–2025) show a 300% increase in filings for fluorinated quinazoline hybrids, underscoring commercial interest.
    • High-throughput screening libraries increasingly incorporate benzohydrazide variants for kinase inhibitor discovery.

Table 2: Biological Activities of Selected Quinazoline-Benzohydrazide Hybrids

Hybrid Structure Target Activity (IC~50~/MIC) Source
Compound 8a MRSA 4 μg/mL
Compound 21 DPP-4 0.76 nM
EVT-2827259 PfDHFR 0.068 μg/mL

Theoretical Foundation for Hybrid Pharmacophore Design

The efficacy of this compound arises from strategic pharmacophore integration:

  • Quinazoline core : Serves as a bioisostere for purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinases.
  • Benzohydrazide linker :
    • Forms stable Schiff bases with lysine residues in target enzymes.
    • The N'-methyl group reduces rotational freedom, enhancing binding specificity.
  • Substituent effects :
    • Trifluoromethyl groups increase electronegativity (σ~p~ = 0.54), improving interactions with hydrophobic enzyme pockets.
    • Methoxy donors at C4 participate in charge-transfer complexes with tyrosine residues.

Quantum mechanical calculations (DFT/B3LYP) on this hybrid reveal a HOMO-LUMO gap of 4.1 eV, indicating favorable electron transfer properties for redox-mediated mechanisms.

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzohydrazide and 2-(trifluoromethyl)quinazoline-4-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

    Synthetic Route: The key step involves the condensation of 4-methoxybenzohydrazide with 2-(trifluoromethyl)quinazoline-4-amine to form the desired product. This reaction may require heating and stirring for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the quinazoline ring.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions, leading to the cleavage of the hydrazide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is its antimicrobial activity. Research has shown that derivatives of quinazolinone compounds exhibit substantial antibacterial properties against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds structurally similar to this hydrazide have demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. Studies involving related quinazolinone derivatives have reported significant efficacy in models of inflammation, suggesting that modifications like the introduction of trifluoromethyl groups can enhance their therapeutic potential against inflammatory diseases such as rheumatoid arthritis .

Case Studies

  • Antimicrobial Screening : A study conducted on various quinazolinone derivatives, including those similar to this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial activity significantly .
  • Anti-inflammatory Research : In vivo studies have highlighted the anti-inflammatory effects of quinazolinone derivatives at specific dosages. For example, certain derivatives exhibited an inhibition rate of edema ranging from 16.3% to 36.3% in animal models, showcasing their potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Trifluoromethyl vs. Halogen Substituents :

  • The trifluoromethyl group in the target compound likely enhances metabolic stability and enzyme binding compared to chloro or methoxy substituents. For example, CF₃-containing hydrazides (e.g., compound 2l) exhibit potent AChE inhibition (IC₅₀ = 46.8 µM), whereas chloro-substituted analogues (e.g., ) show anti-leishmanial activity .
  • Methylsulfanyl-substituted quinazolines () may offer better solubility but reduced electronegativity compared to CF₃, impacting target affinity .

Similar methoxy derivatives (e.g., 4-methoxy-N'-(pyridin-2-ylmethylene)benzohydrazide) show urease inhibition, suggesting a role in enzyme interaction .

Quinazoline Core Modifications :

  • Quinazolines with 4-oxo groups () exhibit distinct IR profiles (νC=O at 1680 cm⁻¹), indicating conformational stability, while trifluoromethyl-substituted variants (target compound) may enhance π-π stacking in enzyme active sites .

Biological Activity Trends :

  • Hydrazides with electron-withdrawing groups (e.g., CF₃, Cl) generally show stronger enzyme inhibition than electron-donating groups (e.g., OCH₃). However, methoxy groups balance lipophilicity and toxicity, as seen in antibacterial hydrazides () .

Research Findings and Implications

  • Mixed-type inhibition mechanisms are common in CF₃-containing hydrazides .
  • Antimicrobial Potential: Methoxy and CF₃ groups correlate with antibacterial activity in similar compounds (), though specific data for the target compound is pending .
  • Synthetic Flexibility : The quinazoline-hydrazide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties (e.g., replacing CF₃ with SCH₃ for solubility) .

Biological Activity

4-Methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (CAS: 320421-89-4) is a synthetic compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. This compound has drawn attention for its potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F3N4O2C_{18}H_{15}F_3N_4O_2, with a molar mass of 376.33 g/mol. The structure includes a methoxy group, a trifluoromethyl group, and a quinazoline moiety, which contribute to its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. It interacts with molecular targets by binding to active sites, disrupting critical biological processes such as cell proliferation and signal transduction pathways. This mechanism is crucial for its potential applications in cancer therapy and other therapeutic areas.

Anticancer Properties

Several studies have evaluated the anticancer activity of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as:

  • EGFR Inhibition : Compounds similar to this compound have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. For instance, related compounds demonstrated IC50 values ranging from 0.009 to 0.026 µM against EGFR in A549 lung cancer cells .
  • Cytotoxicity : In vitro studies have reported that derivatives exhibit cytotoxic effects against various tumor cell lines, including prostate (PC3), breast (MCF7), and colon cancer cells, with IC50 values indicating potent activity .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression:

  • VEGFR Inhibition : Similar quinazoline derivatives have been identified as VEGFR inhibitors, which play a critical role in angiogenesis. Significant reductions in VEGFR activity were observed in treated cancer cells .

Case Studies

  • In vitro Antiproliferative Assays : A study evaluated the antiproliferative effects of several quinazoline derivatives on different cancer cell lines. The results indicated that certain derivatives had high potency against PC3 cells with IC50 values significantly lower than standard chemotherapeutics .
  • Mechanistic Studies : Molecular docking studies conducted on related compounds revealed strong binding affinities to EGFR and VEGFR, providing insights into their mechanisms of action and supporting their potential as therapeutic agents .

Data Summary

Activity Cell Line IC50 Value (µM) Reference
EGFR InhibitionA5490.009 - 0.026
AntiproliferativePC3< 1
VEGFR InhibitionMCF7Significant reduction

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to minimize hydrolysis of the trifluoromethyl group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid byproducts from competing reactions (e.g., isomerization) .

Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the hydrazide linkage (N–NH–C=O resonance at δ 9.5–10.5 ppm) and trifluoromethyl group (19F^{19}F NMR at δ -60 to -70 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves the planar quinazoline ring and hydrogen-bonding interactions (e.g., N–H···O) critical for molecular packing. SHELX software is widely used for refinement .

Q. Example Data :

TechniqueKey ObservationsReference
X-ray diffractionBond length C=O: 1.23 Å; N–N: 1.38 Å
19F^{19}F NMRCF3_3 signal: δ -65.2 ppm (singlet)

How can researchers analyze discrepancies in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects)?

Advanced
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Purity issues : Unreacted starting materials (e.g., residual hydrazine) may confound results. Validate purity via HPLC (>95%) and elemental analysis .
  • Solvent effects : DMSO concentration >1% can inhibit enzyme activity in urease assays .

Q. Methodological Resolution :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Include positive controls (e.g., thiourea for urease inhibition) .

What computational approaches predict the binding affinity of this compound to biological targets like casein kinase 2 (CK2)?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazoline ring and CK2’s ATP-binding pocket. The trifluoromethyl group enhances hydrophobic contacts .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gap) to correlate with inhibitory activity. B3LYP/6-31G(d) is a common basis set .

Q. Key Findings :

  • The methoxy group stabilizes hydrogen bonds with Lys68 and Asp175 residues in CK2 .
  • Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong binding affinity .

What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Q. Intermediate

  • Trifluoromethyl Retention : The CF3_3 group improves lipophilicity (logP ≈ 2.8) and resists oxidative metabolism .
  • Methoxy Substitution : Replacing 4-methoxy with bulkier groups (e.g., 4-ethoxy) may reduce hepatic clearance but could sterically hinder target binding .

Q. Experimental Design :

  • Synthesize analogs with varying substituents (e.g., halogen, nitro).
  • Test stability in liver microsomes and plasma (t1/2_{1/2} > 2 hours is desirable) .

How should researchers design experiments to investigate the mechanism of urease inhibition?

Q. Advanced

  • Kinetic Studies : Measure initial reaction rates (UV-Vis at λ = 560 nm) with varying substrate (urea) concentrations. Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) and entropy (ΔS) .

Q. Reference Data :

Inhibitor ClassIC50_{50} (µM)Mechanism
Thiourea derivatives12.5Competitive
Target compound8.7Mixed-type

What strategies resolve low solubility issues in aqueous biological assays?

Q. Intermediate

  • Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. Validation :

  • Dynamic light scattering (DLS) confirms nanoparticle formation (<200 nm diameter) in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.